8-(4-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
The compound 8-(4-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to the imidazo-triazine class of heterocyclic compounds, characterized by a fused imidazole-triazine core. Its structure includes a 4-methoxyphenyl substituent at the 8-position and a 1-phenylethyl carboxamide group at the 3-position.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14(15-6-4-3-5-7-15)22-19(27)18-20(28)26-13-12-25(21(26)24-23-18)16-8-10-17(29-2)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRGFFKRBOTZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The imidazo-triazine scaffold allows for modifications at the 8-position (aryl group) and the 3-position (carboxamide side chain). Key analogs and their properties are summarized below:
Key Observations :
Analytical Characterization
- Voltammetry : Screen-printed carbon electrodes modified with surfactants (e.g., SDS in ) enable sensitive detection of imidazo-triazines, applicable to the target compound for pharmacokinetic studies .
- Spectroscopic Data : IR and NMR spectra (e.g., ) provide structural validation, with key peaks for carbonyl (1668–1700 cm⁻¹) and aromatic protons (δ 7.2–8.1 ppm) .
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